

# 1H,1H-Perfluoropentylamine (CAS 355-27-1): A Technical Overview

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## Compound of Interest

Compound Name: 1H,1H-Perfluoropentylamine

Cat. No.: B1350127

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on **1H,1H-Perfluoropentylamine**. Due to a lack of detailed research and experimental data in the public domain, this guide cannot provide in-depth experimental protocols, biological activity data, or signaling pathway information for this specific compound.

## Introduction

**1H,1H-Perfluoropentylamine**, with the CAS number 355-27-1, is a fluorinated organic compound. Its structure consists of a pentylamine backbone where the hydrogen atoms on the pentyl chain, except for the two on the carbon adjacent to the amino group, have been replaced by fluorine atoms. The presence of a significant number of fluorine atoms imparts unique physicochemical properties to the molecule, a characteristic often exploited in medicinal chemistry and materials science. Fluorinated compounds are of increasing interest in drug development due to their potential to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1H,1H-Perfluoropentylamine** based on available data.

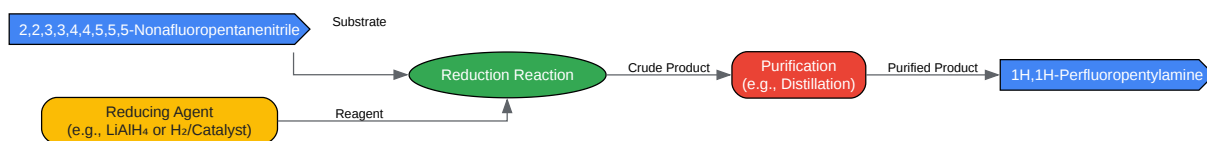
Property	Value	Reference
CAS Number	355-27-1	N/A
Molecular Formula	C <sub>5</sub> H <sub>4</sub> F <sub>9</sub> N	N/A
Molecular Weight	249.08 g/mol	N/A
Appearance	Colorless liquid	N/A
Boiling Point	87 °C	N/A
Density	1.57 g/mL	N/A
Synonyms	2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine, 1H,1H-Nonafluoropentylamine	N/A

## Synthesis and Characterization

### Synthesis

Detailed, step-by-step experimental protocols for the synthesis of **1H,1H-Perfluoropentylamine** are not readily available in the surveyed literature. General synthetic routes to fluorinated amines often involve the reduction of corresponding nitriles or amides, or the amination of fluorinated alcohols or halides. One potential, though unverified, synthetic pathway could be the reduction of 2,2,3,3,4,4,5,5,5-nonafluoropentanenitrile.

A conceptual workflow for a potential synthesis route is presented below.



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Caption: Conceptual workflow for the synthesis of **1H,1H-Perfluoropentylamine**.

## Analytical Characterization

Specific experimental protocols for the analytical characterization of **1H,1H-Perfluoropentylamine** are not detailed in the available literature. However, standard analytical techniques for small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show signals corresponding to the  $-\text{CH}_2-$  and  $-\text{NH}_2$  protons. The signal for the  $-\text{CH}_2-$  protons would likely be a triplet due to coupling with the adjacent  $-\text{CF}_2-$  group. The chemical shift and coupling constants would provide confirmation of the structure.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum would be complex, with multiple signals corresponding to the different fluorine environments in the perfluorinated chain. This would be a key technique for confirming the fluorine substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show signals for the five carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable technique for assessing the purity of **1H,1H-Perfluoropentylamine** and confirming its molecular weight. A general workflow for GC-MS analysis is outlined below.



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Caption: General workflow for GC-MS analysis.

## Biological Activity and Applications in Drug Development

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential applications of **1H,1H-Perfluoropentylamine** in drug development.

Fluorinated amines, in general, are explored for their ability to modulate the properties of bioactive molecules. The introduction of a perfluorinated chain can increase lipophilicity, which may affect membrane permeability and tissue distribution. It can also block sites of metabolism, potentially increasing the half-life of a drug.

Further research would be required to determine if **1H,1H-Perfluoropentylamine** possesses any intrinsic biological activity or if it could serve as a useful building block for the synthesis of novel pharmaceutical compounds.

## Safety and Handling

Based on available safety data sheets, **1H,1H-Perfluoropentylamine** is classified as a hazardous substance.

- Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
- Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.

## Conclusion

**1H,1H-Perfluoropentylamine** is a fluorinated amine with potential for use as a chemical intermediate or building block. However, a significant lack of published research on this specific compound limits a comprehensive understanding of its synthesis, detailed analytical characteristics, and biological properties. For researchers, scientists, and drug development professionals, this compound represents an under-explored area of chemical space. Future studies are necessary to elucidate its potential applications and to provide the detailed experimental data required for its effective utilization in research and development.

- To cite this document: BenchChem. [1H,1H-Perfluoropentylamine (CAS 355-27-1): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350127#1h-1h-perfluoropentylamine-cas-number-355-27-1>]

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